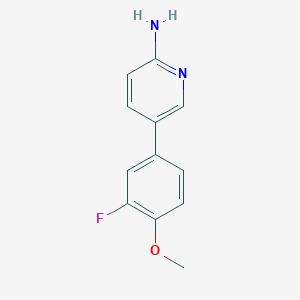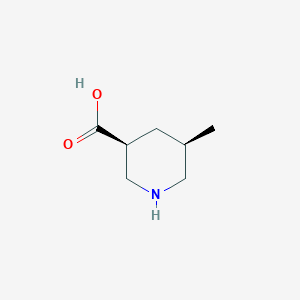
5-(3-Fluoro-4-methoxyphenyl)pyridin-2-amine
Vue d'ensemble
Description
5-(3-Fluoro-4-methoxyphenyl)pyridin-2-amine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical and biological properties due to the presence of the strong electron-withdrawing fluorine atom.
Méthodes De Préparation
The synthesis of 5-(3-Fluoro-4-methoxyphenyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in various solvents, including water and organic solvents.
Industrial production methods for fluorinated pyridines often involve the use of fluorinating agents such as elemental fluorine, hydrogen fluoride, or other fluorine-containing reagents. These methods are designed to be efficient and scalable to meet the demands of large-scale production .
Analyse Des Réactions Chimiques
5-(3-Fluoro-4-methoxyphenyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex molecules.
Applications De Recherche Scientifique
5-(3-Fluoro-4-methoxyphenyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate.
Materials Science: The unique electronic properties of fluorinated pyridines make them useful in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Research: The compound can be used as a probe in biological studies to investigate the effects of fluorine substitution on biological activity and molecular interactions.
Mécanisme D'action
The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and selectivity for various biological targets. This can lead to changes in the compound’s pharmacokinetics and pharmacodynamics, making it a valuable tool in drug discovery and development .
Comparaison Avec Des Composés Similaires
5-(3-Fluoro-4-methoxyphenyl)pyridin-2-amine can be compared with other fluorinated pyridines and related compounds:
2-Fluoropyridine: This compound is similar in structure but lacks the methoxyphenyl group.
3-Fluoropyridine: Another related compound, differing in the position of the fluorine atom.
4-Fluoropyridine: Similar to 3-fluoropyridine but with the fluorine atom in the para position.
The uniqueness of this compound lies in its specific substitution pattern, which can confer unique properties and reactivity compared to other fluorinated pyridines .
Propriétés
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-16-11-4-2-8(6-10(11)13)9-3-5-12(14)15-7-9/h2-7H,1H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHULKBYRVSKKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(C=C2)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501261747 | |
| Record name | 5-(3-Fluoro-4-methoxyphenyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501261747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1110656-36-4 | |
| Record name | 5-(3-Fluoro-4-methoxyphenyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1110656-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Fluoro-4-methoxyphenyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501261747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine](/img/structure/B6329834.png)

